Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
Description
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a strained three-membered ring system. Its structure includes an ethyl ester group at position 1 and two hydroxymethyl (-CH2OH) substituents at position 2 of the cyclopropane ring. The compound’s synthesis typically involves multistep reactions, such as cyclopropanation followed by functional group modifications, as seen in analogous cyclopropane derivatives . Key characteristics include:
- Molecular formula: C8H12O5 (calculated).
- Functional groups: Cyclopropane ring, ethyl ester, and two hydroxymethyl groups.
- Reactivity: The strained cyclopropane ring enhances reactivity, while the hydroxymethyl groups confer polarity, influencing solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-2-12-7(11)6-3-8(6,4-9)5-10/h6,9-10H,2-5H2,1H3 |
InChI Key |
LHFKMMCCXQYDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(CO)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
General Synthetic Strategy
The preparation typically involves:
- Formation of a cyclopropane ring with appropriate substituents.
- Introduction and protection of hydroxymethyl groups.
- Reduction and deprotection steps to yield the target diol ester.
The starting materials often include dialkyl malonates and epichlorohydrin, which react under basic conditions to form bicyclic lactone intermediates. These intermediates are then reduced and functionalized to yield the final compound.
Key Synthetic Routes and Intermediates
Cyclopropane Ring Formation via Dialkyl Malonate and Epichlorohydrin
- Step 1: Dialkyl malonate reacts with epichlorohydrin in the presence of a base such as sodium alkoxide to form alkyl 3-oxa-2-oxobicyclo[3.1.0]hexan-1-carboxylate (a bicyclic lactone intermediate). The reaction may be facilitated by crown ethers like 18-crown-6 to enhance base activity.
- Step 2: The lactone is reduced to open the ring and generate hydroxymethyl groups, which are often protected to prevent side reactions during subsequent steps.
- Step 3: Deprotection of hydroxymethyl groups at the final stage yields the diol functionality.
This route is supported by patent EP0675123B1 and literature from Helvetica Chimica Acta (1989) describing similar cyclopropane derivatives synthesis.
Alternative Route via Hydroxymethylacrylates and Cyclopropanation
- Ethyl acrylate is reacted with formaldehyde in the presence of DABCO catalyst to produce ethyl α-hydroxymethylacrylate.
- The hydroxyl group is protected using protecting groups such as 2-methoxy-1-propene or 3,4-dihydro-2H-pyran.
- Cyclopropanation of the protected acrylate yields cyclopropane intermediates.
- Acidic deprotection and selective reductions (using reagents like DIBAL-H or lithium aluminium hydride) afford the diol ester.
This method provides a route to this compound with yields ranging from 20% to 31% depending on the protecting group used.
Detailed Reaction Conditions and Yields
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of dialkyl malonate with epichlorohydrin | Sodium alkoxide base, possibly 18-crown-6 | Not specified | Forms bicyclic lactone intermediate |
| 2 | Reduction of lactone to hydroxymethyl groups | LiAlH4 or LiAlH4–AlCl3 | 63-69% | Selective reduction of ester and/or bromine substituents |
| 3 | Protection of hydroxyl groups | 2-methoxy-1-propene or 3,4-dihydro-2H-pyran, PPTS catalyst | 53-75% | Protects hydroxyls for cyclopropanation step |
| 4 | Cyclopropanation of protected acrylate | CHBr3, NaOH, phase transfer catalyst (TEBA) | 79-95% | Formation of dibromocyclopropane intermediates |
| 5 | Deprotection of hydroxyl groups | p-Toluenesulfonic acid (PTSA) in methanol, 50 °C | 98% | Yields diol ester |
| 6 | Esterification of acid intermediates | Acid chlorides, pyridine | 62-85% | Formation of esters with various acyl groups |
Representative Synthetic Scheme (Summary)
- Formation of bicyclic lactone intermediate from dialkyl malonate and epichlorohydrin.
- Reduction of lactone to yield hydroxymethyl groups.
- Protection of hydroxyl groups to prevent side reactions.
- Cyclopropanation using dibromocarbene or related reagents.
- Deprotection to restore free hydroxyl groups.
- Optional esterification to modify ester substituents.
Analytical and Structural Characterization
- NMR Spectroscopy: Characteristic signals for cyclopropane methylene protons appear between 0.9 and 2.5 ppm. Hydroxymethyl protons show doublets near 3.9–4.1 ppm. Ester methyl or ethyl groups resonate around 1.5–4.0 ppm depending on substitution.
- X-ray Crystallography: Confirms cyclopropane ring structure and stereochemistry (e.g., compound 1a in the literature).
- Mass Spectrometry and IR: Used to confirm molecular weight and presence of hydroxyl and ester functional groups.
Research Discoveries and Improvements
- Use of optically active epichlorohydrin allows retention of chirality in the cyclopropane ring, enabling synthesis of optically active derivatives.
- Selective reduction methods (LiAlH4–AlCl3) allow control over which functional groups are reduced, improving yields and selectivity.
- Protection strategies for hydroxyl groups are critical to prevent side reactions during cyclopropanation and other transformations.
- Alternative synthetic routes via hydroxymethylacrylates offer improved yields and fewer steps compared to traditional methods starting from dialkyl malonates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
While the search results do not provide an exhaustive overview of the applications of "Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate," they do offer some insights into its use as an intermediate in synthesizing various compounds, particularly antiviral agents and carbocyclic nucleosides.
Synthesis of Antiviral Agents
Cyclopropane derivatives, including those similar to this compound, are valuable in preparing antiviral agents . These derivatives can be synthesized using dialkylmalonate and epichlorohydrin as starting materials, which, in the presence of a base, form a lactone: alkyl 3-oxa-2-oxobicyclo [3.1.0] hexan-1-carboxylate . The lactone group is then reduced, and the resulting hydroxymethyl groups are protected during the reaction until they are restored by deprotection in the last step .
Synthesis of Carbocyclic Nucleosides
This compound is used in the synthesis of carbocyclic nucleosides . Specifically, 2,2-bis(benzyloxymethyl)cyclopropanecarboxylic acid is treated with ethyl chloroformate and sodium azide, followed by thermolysis, to yield intermediates like 2,2-bis(benzyloxymethyl)cyclopropylurea and 2,2-bis(benzyloxymethyl)cyclopropylamine . These compounds are then used to synthesize various 2,2-bis(hydroxymethyl)cyclopropylpyrimidine and purine nucleosides . However, these synthesized nucleosides showed no antiviral activity against HSV-1, HSV-2, HCMV, and HIV-1 in cell culture .
Use in Cosmetic Products
Polymers, including some related to cyclopropane carboxylates, are broadly used in cosmetics as film formers, fixatives, rheology modifiers, and more . They can be incorporated into nanoparticles for delivering fragrances or active nutrients to the skin . The biocompatible, safe, and eco-friendly character of natural polymers makes them attractive for cosmetic formulations .
Mechanism of Action
The mechanism by which ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects depends on the specific reactions it undergoesThese features facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Derivatives with Varied Substituents
Ethyl 1-(Chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate (C15H21ClN2O5S)
- Structure : Features a chlorocarbonyl (-COCl) and dimethyl groups on the cyclopropane ring, with a sulfonamide moiety.
- Physical properties : Melting point (138–140°C), higher molecular weight (376.85 g/mol) due to the sulfonamide and chlorine substituents.
- Synthesis : Prepared via refluxing with SO2Cl2 and subsequent sulfonamide coupling .
Cyclobutane and Cyclopentane Analogs
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (C8H14ClNO2)
- Structure: Cyclobutane ring with methyl ester and methylamino substituents.
- Synthesis : Involves amine coupling in ethyl acetate, contrasting with the sulfonamide-based cyclopropane synthesis .
- Key difference : The four-membered cyclobutane ring reduces ring strain, leading to lower reactivity compared to cyclopropane derivatives.
Non-Cyclic Hydroxymethyl-Containing Compounds
2,2-Bis(hydroxymethyl)propionic Acid (C5H10O4)
- Structure : Linear molecule with two hydroxymethyl groups and a carboxylic acid.
- Physical properties : High melting point (188–191°C) due to extensive hydrogen-bonding networks.
- Applications : Used in polymer synthesis; lacks the strain-driven reactivity of cyclopropane esters .
- Key difference : The absence of a cyclopropane ring eliminates ring strain effects, resulting in greater thermal stability but reduced synthetic versatility.
Comparative Data Table
Research Findings and Implications
Ring Strain and Reactivity : Cyclopropane derivatives exhibit higher reactivity in ring-opening reactions compared to cyclobutane analogs due to greater ring strain .
Solubility : Hydroxymethyl groups enhance water solubility, as seen in 2,2-bis(hydroxymethyl)propionic acid (mp 188–191°C), whereas sulfonamide or chlorocarbonyl groups increase hydrophobicity .
Synthetic Utility: Cyclopropane esters are preferred in medicinal chemistry for their ability to mimic transition states, while non-cyclic hydroxymethyl compounds are more suited for polymer applications .
Biological Activity
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with hydroxymethylation agents. A common method includes treating 2,2-bis(benzyloxymethyl)cyclopropanecarboxylic acid with ethyl chloroformate in the presence of sodium azide, followed by thermolysis to yield the desired compound . The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Antiviral Properties
Research has indicated that compounds related to this compound exhibit significant antiviral activity. For instance, studies have shown that derivatives of this compound demonstrate inhibition against various viruses, including HSV-1, HSV-2, cytomegalovirus, and HIV-1. Notably, these compounds did not exhibit cytotoxicity to host cells at effective concentrations .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it effectively inhibits the proliferation of specific cancer cell lines such as U937 (human myeloid leukemia) without showing significant cytotoxic effects on normal cells . This selective activity is crucial for developing targeted cancer therapies.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. The presence of hydroxymethyl groups enhances binding affinity to biological targets due to increased hydrogen bonding capabilities. The cyclopropane ring contributes to the rigidity and stability of the molecule, which is advantageous for maintaining pharmacological activity .
Table: Summary of Biological Activities
| Activity Type | Assessed Effectiveness | Reference |
|---|---|---|
| Antiviral | Effective against HSV-1, HSV-2 | |
| Anticancer | Inhibition of U937 cell proliferation | |
| Cytotoxicity | Low toxicity in host cells |
Case Study 1: Antiviral Efficacy
A study conducted on a series of hydroxymethylated cyclopropane derivatives demonstrated that modifications at the hydroxymethyl position significantly enhanced antiviral efficacy against HSV strains. The most potent derivative showed an IC50 value in the low micromolar range while maintaining low cytotoxicity in mammalian cell lines .
Case Study 2: Cancer Cell Line Inhibition
In a separate investigation focusing on U937 leukemia cells, this compound was found to inhibit cell growth effectively. The mechanism was attributed to the induction of apoptosis pathways without affecting normal cell viability . This suggests potential therapeutic applications in leukemia treatment.
Q & A
Q. What synthetic routes are commonly employed for Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via cyclopropanation reactions, such as the use of ethyl diazoacetate with alkenes under electrochemical conditions. Key parameters include solvent choice (e.g., DCE for low solubility substrates), current control (e.g., 5 mA for 15 hours), and purification via column chromatography (hexane/EtOAc) . Refluxing with reagents like SO₂Cl₂, monitored by TLC, and purification using silica gel with EtOAc/petroleum ether ratios are critical for yield optimization (e.g., 90% yield achieved in related cyclopropane syntheses) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
¹H and ¹³C NMR are pivotal. For example, cyclopropane protons appear as distinct doublets (δ ~1.3–1.4 ppm, J = 4.5–4.8 Hz), while ester carbonyl carbons resonate at ~168–171 ppm . HRMS-ESI confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₁N₂O₅S: 341.1171; observed: 341.1433) . X-ray crystallography (via SHELXL) resolves structural ambiguities when spectral data conflict .
Q. What purification strategies are effective for isolating this compound?
Column chromatography with solvent gradients (e.g., EtOAc:petroleum ether = 1:1) is standard. For polar derivatives, recrystallization from ethyl ether or ethanol/water mixtures improves purity. TLC monitoring (Rf values ~0.46 in pentane/EtOAc = 98:2) ensures reaction completion .
Q. How are hydroxymethyl groups in the compound stabilized during synthesis?
Protecting groups like tert-butyldimethylsilyl (TBS) ethers or acetyl esters prevent undesired oxidation or side reactions. Selective deprotection under mild acidic or basic conditions retains the cyclopropane core .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?
Density functional theory (DFT) calculates transition states and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in [2+1] or [3+2] cycloadditions. For instance, electrochemical activation of ethyl diazoacetate aligns with computed electron-deficient alkene behavior .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies in NMR coupling constants (e.g., cyclopropane ring strain) versus X-ray bond angles are reconciled using dynamic NMR analysis to detect conformational flexibility. SHELXL-refined crystallographic data provide definitive bond lengths and angles .
Q. How can the hydroxymethyl groups be selectively functionalized for pharmacological applications?
Mitsunobu reactions enable etherification with alcohols, while esterification with acyl chlorides (e.g., acryloyl chloride) introduces polymerizable groups. Catalytic DMAP and EDCI/HOBt mediate amide couplings for prodrug development .
Q. What mechanistic insights explain low yields in cyclopropanation reactions?
Competing [1,2]-hydride shifts or carbene dimerization reduce yields. Optimizing diazo compound stoichiometry and using Rh(II) catalysts suppress side reactions. Solvent polarity (e.g., MeCN vs. DCE) stabilizes reactive intermediates .
Q. How does the compound’s stereochemistry influence its biological activity?
Enantioselective synthesis via chiral auxiliaries or catalysts (e.g., Ru(II)-Pheox) generates (1R,2S)- or (1S,2R)-isomers. Comparative assays (e.g., antifungal studies) link stereochemistry to bioactivity, as seen in structurally related esters .
Q. What role do cyclopropane ring strain and electronic effects play in its reactivity?
The bent bonds of cyclopropane increase electrophilicity, facilitating nucleophilic attacks at the ester carbonyl. Ring strain (≈27 kcal/mol) drives ring-opening reactions under acidic or thermal conditions, forming conjugated dienes or ketones .
Methodological Considerations
- Data Analysis : Statistical tools (e.g., ANOVA) validate reproducibility in synthesis yields. For example, triplicate HRMS runs confirm molecular ion consistency .
- Safety Protocols : Use inert atmospheres (N₂/Ar) during diazo compound reactions to prevent explosions. PPE and fume hoods are mandatory due to SO₂Cl₂ and Et₃N hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
